An In-Depth Technical Guide to the Biochemical Properties of S-Carboxymethyl-L-cysteine
An In-Depth Technical Guide to the Biochemical Properties of S-Carboxymethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Carboxymethyl-L-cysteine (SCMC), a derivative of the amino acid L-cysteine, is a well-established mucolytic agent with a multifaceted biochemical profile. Beyond its primary role in reducing the viscosity of mucus, SCMC exhibits significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core biochemical properties of SCMC, including its physicochemical characteristics, pharmacokinetics, and metabolism. It delves into the molecular mechanisms underlying its mucolytic, antioxidant, and anti-inflammatory effects, with a focus on its interaction with key signaling pathways such as NF-κB and Nrf2. Detailed experimental protocols for the analysis and evaluation of SCMC are also provided to support further research and development.
Physicochemical and Pharmacokinetic Properties
S-Carboxymethyl-L-cysteine is a white crystalline powder with the chemical formula C₅H₉NO₄S.[1][2] A thorough understanding of its physicochemical and pharmacokinetic properties is essential for formulation development and clinical application.
Physicochemical Properties
The key physicochemical properties of S-Carboxymethyl-L-cysteine are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 179.19 g/mol | [1][2] |
| Melting Point | 200-207 °C (decomposes) | [1][3][4] |
| Solubility | 1.6 g/L in water | [5] |
| pKa | 1.84 | [5] |
| LogP | -4.24 | [5] |
| Appearance | Almost white crystalline powder or small flakes | [1] |
Pharmacokinetics
Following oral administration, S-Carboxymethyl-L-cysteine is well-absorbed.[6] Its pharmacokinetic profile has been characterized in several studies, with key parameters presented in the table below.
| Parameter | Value | Dosing Regimen | Reference |
| Cmax (Maximum Peak Concentration) | 1.29 - 11.22 µg/mL | Multiple doses | [3][7] |
| Css(av) (Steady State Concentration) | 1.30 - 8.40 µg/mL | Multiple doses | [3][7] |
| Cmax (Standard Therapeutic Regimen) | 1.29 - 5.22 µg/mL | 3 x 750 mg/day | [3][7] |
| Css(av) (Standard Therapeutic Regimen) | 1.30 - 3.50 µg/mL | 3 x 750 mg/day | [3][7] |
| Plasma Half-life | Approximately 1.33 hours | Not specified | [2] |
No significant accumulation of the drug has been observed with multiple dosing.[3][7]
Metabolism
The metabolism of S-Carboxymethyl-L-cysteine is complex and involves several pathways. The majority of the dose is excreted in the urine within the first 24 hours.[8][9] Key metabolic transformations include:
-
S-oxidation: The primary metabolic pathway is the oxidation of the sulfur atom to form S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO).[10][11] This process is subject to genetic polymorphism.[11]
-
Decarboxylation and S-methylation: Minor pathways include decarboxylation and subsequent S-methylation.
-
Glucuronidation: A portion of the drug is excreted as a carboxylic acid ester glucuronide conjugate.[5]
-
Degradation: Minor degradation to inorganic sulfate (B86663) and urea (B33335) has also been reported.[8][9]
The metabolic fate of SCMC is crucial as the sulfide (B99878) form is considered the active free radical scavenger, while the sulfoxide metabolites are inactive.[11]
Mechanism of Action
S-Carboxymethyl-L-cysteine exerts its therapeutic effects through multiple mechanisms, primarily as a mucolytic, antioxidant, and anti-inflammatory agent.
Mucolytic Activity
The primary and most well-known function of SCMC is its mucolytic action. It works by:
-
Restoring Mucin Balance: SCMC helps to restore the balance between sialomucins and fucomucins in the bronchial mucus, leading to a reduction in mucus viscosity.[8] It is thought to intracellularly stimulate the production of the less viscous sialomucins.[5]
-
Breaking Disulfide Bonds: It is proposed that SCMC breaks the disulfide bonds that cross-link glycoprotein (B1211001) chains in mucus, thereby reducing its viscosity and elasticity.[8]
Antioxidant Activity
SCMC possesses significant antioxidant properties, acting as a free radical scavenger.[6][11] Its thioether group can be oxidized by reactive oxygen species (ROS).[6] This antioxidant activity is believed to contribute to its therapeutic effects in chronic respiratory diseases where oxidative stress is a key pathological feature.[10]
The antioxidant effect of SCMC is also linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct interaction studies are limited, it is proposed that SCMC, similar to other electrophilic compounds, modifies cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Anti-inflammatory Effects
SCMC demonstrates anti-inflammatory properties by modulating key inflammatory pathways and mediators.[6][12]
-
Inhibition of NF-κB Pathway: SCMC has been shown to inhibit the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway. It can attenuate the phosphorylation of the NF-κB p65 subunit and inhibit its nuclear translocation.[13] By inhibiting NF-κB, SCMC can downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[13]
-
Suppression of Adhesion Molecules: SCMC can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[6] ICAM-1 is a receptor for the major group of rhinoviruses and plays a crucial role in the recruitment of inflammatory cells.[14] By downregulating ICAM-1, SCMC may reduce viral-induced inflammation and exacerbations of respiratory diseases.
-
Modulation of MAP Kinase Pathway: SCMC has been found to attenuate the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein (MAP) kinase pathway, which is involved in inflammatory responses.[13]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. ORAC antioxidant assay [bio-protocol.org]
- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of lipopolysaccharide induced ICAM-1 expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
